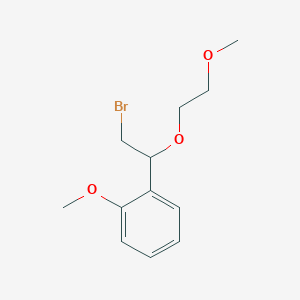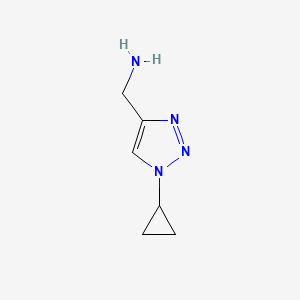
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a pyrazole ring attached to a cyclopropane carboxylic acid moiety
Méthodes De Préparation
The synthesis of 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the conversion to the hydrochloride salt to enhance its stability and solubility .
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise pH levels to ensure the efficient formation of the desired product .
Analyse Des Réactions Chimiques
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-methyl-1H-pyrazol-4-ylboronic acid: This compound also contains a pyrazole ring but differs in its functional groups and reactivity.
2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar in structure but with variations in the position and type of substituents.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-6(11)7(1-2-7)5-3-8-9-4-5;/h3-4H,1-2H2,(H,8,9)(H,10,11);1H |
Clé InChI |
GSWUDQDGWJINIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CNN=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)



![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)

![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
![2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B15302437.png)
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15302445.png)


